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Compound of Interest

Compound Name: N-Boc-Ibrutinib-d4

Cat. No.: B15557819

This technical guide provides comprehensive information on N-Boc-lbrutinib-d4, a deuterated
and Boc-protected intermediate of Ibrutinib, for researchers, scientists, and drug development
professionals. Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase
(BTK)[1][2][3]. As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a
critical target in various B-cell malignancies[4][5][6][7]. Stable isotope-labeled compounds like
Ibrutinib-d4, and their intermediates, are essential tools in pharmacokinetic studies and mass
spectrometry-based applications.

Molecular Profile and Quantitative Data

N-Boc-Ibrutinib-d4 is an intermediate used in the synthesis of Ibrutinib-d4, a labeled analogue
of Ibrutinib[1]. The incorporation of deuterium atoms provides a distinct mass signature, making
it invaluable for tracer studies in drug metabolism and pharmacokinetic (DMPK) research. The
tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen
during synthesis.

Below is a summary of its key molecular data.
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Property Value Source
Molecular Formula C27D4H26N603 LGC Standards|[8]
Molecular Weight 490.59 g/mol LGC Standards[8]

tert-butyl (3R)-3-[4-amino-3-(4-
phenoxyphenyl)pyrazolo[3,4-

IUPAC Name d]pyrimidin-1-yl]-2,2,6,6- PubChem[9]
tetradeuteriopiperidine-1-

carboxylate

(R)-Butyl 3-[4-Amino-3-(4-
henoxyphenyl)-1H-

Synonyms P ypheny) o PubChem[9]
pyrazolo[3,4-d]pyrimidin-1-

yl]piperidine-1-carboxylate-d4

Unlabeled CAS Number 1022150-11-3 LGC Standards|[8]

Experimental Protocols: Representative Synthesis

The synthesis of N-Boc-Ibrutinib-d4 involves multi-step chemical reactions. The following
protocol is a representative example for the synthesis of the core structure, based on
established methods for Ibrutinib and its analogues. The key distinction for synthesizing the d4
variant would be the use of a deuterated piperidine starting material.

Objective: To synthesize (R)-tert-butyl 3-(4-amino-3-(4-
phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-
yl)piperidine-1-carboxylate.

Methodology: A common synthetic route involves a
Mitsunobu reaction followed by a Suzuki coupling.

Step 1: Mitsunobu Reaction

e Suspend 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (S)-3-hydroxy-N-
BOC-piperidine (1.3 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous
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tetrahydrofuran (THF)[10]. For the d4 analogue, a deuterated version of the piperidine
reactant would be used.

Cool the mixture in an ice bath.

Add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of several
hours while maintaining the temperature[10].

Allow the mixture to stir overnight at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, the resulting product, an N-Boc protected piperidinyl-pyrazolo-pyrimidine
intermediate, can be moved to the next step. In many industrial processes, this intermediate
may not be isolated to improve efficiency[11].

Step 2: Suzuki Coupling Reaction

To the intermediate from Step 1, add (4-phenoxyphenyl)boronic acid (1.5 equivalents), a
palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and a
suitable base like potassium phosphate (2.0 equivalents)[12].

Add a solvent system, typically a mixture of 1,4-dioxane and water[12].

Heat the reaction mixture under a nitrogen atmosphere at approximately 100°C for several
hours, monitoring for completion via TLC or HPLC[12].

After the reaction is complete, cool the mixture to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product using column chromatography to yield the final N-Boc-Ibrutinib
analogue.

Visualization of Ibrutinib's Mechanism of Action
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Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in
the B-cell receptor (BCR) signaling pathway[4][6]. This inhibition disrupts downstream signaling
cascades that are essential for B-cell proliferation, survival, and trafficking[6][7]. The following
diagram illustrates the key steps in this pathway and the point of inhibition by Ibrutinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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